- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of Sulfides, ACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144
Cas no 934-72-5 ((R)-Methyl P-tolylsulfoxide)
(R)-Methyl P-tolylsulfoxide structure
Product Name:(R)-Methyl P-tolylsulfoxide
CAS-Nr.:934-72-5
MF:C8H10OS
MW:154.229401111603
MDL:MFCD00075175
CID:817462
PubChem ID:24871787
Update Time:2024-10-26
(R)-Methyl P-tolylsulfoxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene,1-methyl-4-(methylsulfinyl)-
- Methyl 4-Tolyl Sulfoxide
- 1-METHYL-4-(METHYLSULPHINYL)BENZENE
- 1-methyl-4-methylsulfinylbenzene
- Methyl 4-methylphenyl sulphoxide
- Methyl p-tolyl sulfoxide
- 1-Methyl-4-(methylsulfinyl)benzene
- Methyl 4-methylphenylsulfoxide
- 1-Methanesulfinyl-4-methylbenzene
- Methyl p-methylphenylsulfoxide
- Benzene, 1-methyl-4-(methylsulfinyl)-
- FEVALTJSQBFLEU-UHFFFAOYSA-N
- methyl p-tolylsulfoxide
- Methyl (4-methylphenyl) sulfoxide
- 1-Methanesulfinyl-4-methyl-benzene
- 1-Methyl-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, methyl p-tolyl (6CI, 7CI, 8CI)
- (±)-Methyl p-toluene sulfoxide
- (±)-Methyl p-tolyl sulfoxide
- (±)-p-Tolyl methyl sulfoxide
- 4-(Methylsulfinyl)toluene
- 4-Methylphenyl methyl sulfoxide
- 4-Toluene methyl sulfoxide
- Methyl 4-methylphenyl sulfoxide
- Methyl p-methylphenyl sulfoxide
- NSC 141186
- p-Methylphenyl methyl sulfoxide
- p-Tolyl methyl sulfoxide
- PS-4386
- 1-Methyl-4-methylsulfinyl-benzene
- T73083
- 934-72-5
- SCHEMBL280535
- DTXSID401347144
- DB-057843
- NSC-141186
- M3061
- DB-063924
- NSC141186
- (S)-Methyl P-tolylsulfoxide
- Methyl p-tolyl sulfoxide, 97%
- (S)-()-Methyl p-tolyl sulfoxide
- MFCD00075175
- Benzene, 1-methyl-4-[(R)-methylsulfinyl]-
- AKOS006228260
- DA-31695
- 1-Methyl-4-(methylsulfinyl)benzene #
- GEO-04078
- (R)-Methyl P-tolylsulfoxide
-
- MDL: MFCD00075175
- Inchi: 1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3
- InChI-Schlüssel: FEVALTJSQBFLEU-UHFFFAOYSA-N
- Lächelt: O=S(C)C1C=CC(C)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 154.04500
- Monoisotopenmasse: 154.04523611g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 125
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 36.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.1125 (rough estimate)
- Schmelzpunkt: 44-46 °C (lit.)
- Siedepunkt: 113-114 °C/2 mmHg(lit.)
- Flammpunkt: Grad Fahrenheit:>235.4°F
Grad Celsius:>113°C - Brechungsindex: 1.5780 (estimate)
- PSA: 36.28000
- LogP: 2.59810
- Löslichkeit: Nicht bestimmt
(R)-Methyl P-tolylsulfoxide Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
(R)-Methyl P-tolylsulfoxide Zolldaten
- HS-CODE:2930909090
- Zolldaten:
China Zollkodex:
2930909090Übersicht:
299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
(R)-Methyl P-tolylsulfoxide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 481858-5G |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 5g |
¥2179.14 | 2023-12-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FS068-1g |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 98.0%(GC) | 1g |
¥1232.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FS068-200mg |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 98.0%(GC) | 200mg |
¥367.0 | 2022-07-28 | |
| TRC | M223068-10mg |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 10mg |
$58.00 | 2023-05-18 | ||
| TRC | M223068-50mg |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | M223068-100mg |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 100mg |
$92.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69895-1g |
1-METHYL-4-(METHYLSULFINYL)BENZENE |
934-72-5 | ≥98% | 1g |
¥628.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69895-200mg |
1-METHYL-4-(METHYLSULFINYL)BENZENE |
934-72-5 | ≥98% | 200mg |
¥158.0 | 2023-09-05 | |
| Apollo Scientific | OR25242-1g |
Methyl 4-methylphenyl sulphoxide |
934-72-5 | 1g |
£30.00 | 2024-05-22 | ||
| Apollo Scientific | OR25242-5g |
Methyl 4-methylphenyl sulphoxide |
934-72-5 | 5g |
£85.00 | 2024-05-22 |
(R)-Methyl P-tolylsulfoxide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Molybdenum, [2-[[(2-mercaptoethyl)imino]methyl]phenolato(2-)-N,O,S]dioxo- Solvents: Decane , Chloroform-d ; 30 min, rt
Referenz
- Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo Catalysts, ACS Omega, 2017, 2(5), 1778-1785
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Gold (chitosan/silica nanocatalyst) Solvents: Methanol , Water ; 5 min, rt; 2 h, 60 °C
Referenz
- Selective oxidation of sulfides to sulfoxides using hydrogen peroxide over Au/CTN-silica catalyst, Catalysis Communications, 2015, 72, 142-146
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ceric ammonium nitrate (clay-supported) Solvents: Methanol ; 2 h, rt
Referenz
- Clay-supported ceric ammonium nitrate as an effective, viable catalyst in the oxidation of olefins, chalcones and sulfides by molecular oxygen, Catalysis Communications, 2009, 10(6), 872-878
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Hydrogen peroxide Catalysts: 1,2-Benzisothiazole, 3-(1,1-dimethylethyl)-, 1,1-dioxide Solvents: Dichloromethane , Water
Referenz
- Unexpected nucleophilic participation and rearrangement of DBU in reactions with saccharin derivatives, Synthetic Communications, 2003, 33(11), 1937-1941
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2095563-62-3 Solvents: Ethanol , Water ; 30 min, 85 °C
Referenz
- An organic-inorganic hybrid supramolecular framework material based on a [P2W18O62]6- cluster and Yb & Na complexes of pyridine-2,6-dicarboxylic acid: a catalyst for selective oxidation of sulfides in water with H2O2, CrystEngComm, 2016, 18(23), 4272-4276
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Referenz
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: tert-Butyl peroxide Catalysts: (OC-6-23)-Chloro[[2,2′-[[[2-(hydroxy-κO)propyl]imino-κN]bis(methylene)]bis[4,6-b… Solvents: Chloroform-d ; 24 h, 21 °C
Referenz
- Oxidomolybdenum(VI) complexes with aminoalcohol bis(phenolate) [O,N,O,O'] ligands: Synthesis and catalytic studies, Inorganic Chemistry Communications, 2012, 21, 21-23
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Zinc(4+), tetraaqua[bis(formato-κO)tin][μ3-[5,15-di(4-pyridinyl-κN)-10,20-di-4-p… Solvents: Methanol , Dichloromethane ; 12 h, rt
Referenz
- A SnIV-Porphyrin-Based Metal-Organic Framework for the Selective Photo-Oxygenation of Phenol and Sulfides, Inorganic Chemistry, 2011, 50(12), 5318-5320
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Referenz
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448
(R)-Methyl P-tolylsulfoxide Raw materials
(R)-Methyl P-tolylsulfoxide Preparation Products
(R)-Methyl P-tolylsulfoxide Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
934-72-5 ((R)-Methyl P-tolylsulfoxide) Verwandte Produkte
- 5056-07-5((s)-(-)-methyl p-tolyl sulfoxide)
- 1519-39-7(1-Methyl-4-(R)-methylsulfinylbenzene)
- 1774-35-2(p-Tolyl sulfoxide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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